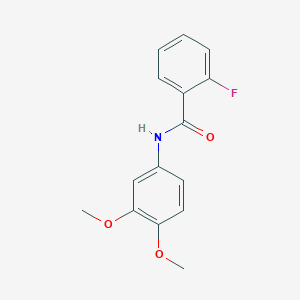![molecular formula C18H17N3O2S B5677318 2-{[3-cyano-4-(4-hydroxyphenyl)-5,6,7,8-tetrahydro-2-quinolinyl]thio}acetamide](/img/structure/B5677318.png)
2-{[3-cyano-4-(4-hydroxyphenyl)-5,6,7,8-tetrahydro-2-quinolinyl]thio}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of related quinoline derivatives often involves green and efficient methods. For instance, Lei, Ma, and Hu (2011) developed a procedure for synthesizing 2-amino-3-cyano-1,4,5,6-tetrahydropyrano[3,2-c]quinolin-5-one derivatives using a one-pot condensation method that emphasizes environmental sustainability and operational simplicity (Lei, Ma, & Hu, 2011).
Molecular Structure Analysis
The molecular structure of similar quinoline derivatives has been extensively studied. Wen et al. (2006) examined the bond lengths and angles in a related compound, N-(3-Methoxyphenyl)-2-(quinolin-8-yloxy)acetamide monohydrate, revealing a nearly planar conformation and highlighting intramolecular hydrogen bonds (Wen et al., 2006).
Chemical Reactions and Properties
Quinoline derivatives demonstrate a range of chemical reactions and properties. Karmakar and Baruah (2008) synthesized different hydrates of a related receptor, N-[2-(4-methoxy-phenyl)-ethyl]-2-(quinolin-8-yloxy)acetamide, which interacted with various acids, affecting its fluorescence properties (Karmakar & Baruah, 2008).
Physical Properties Analysis
The physical properties of these compounds are often characterized by their interaction with light and acids. The work by Karmakar and Baruah (2008) is an example of how the physical properties of quinoline derivatives are influenced by their molecular structure and external stimuli (Karmakar & Baruah, 2008).
属性
IUPAC Name |
2-[[3-cyano-4-(4-hydroxyphenyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c19-9-14-17(11-5-7-12(22)8-6-11)13-3-1-2-4-15(13)21-18(14)24-10-16(20)23/h5-8,22H,1-4,10H2,(H2,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNONQXVVUWXYQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(C(=N2)SCC(=O)N)C#N)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[3-cyano-4-(4-oxocyclohexa-2,5-dien-1-ylidene)-5,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-1-(6-methyl-2-phenylpyrimidin-4-yl)piperidin-4-amine](/img/structure/B5677243.png)
![N-[(5-cyclohexyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-2-ethylisonicotinamide](/img/structure/B5677255.png)
![8-[(2E)-3-(4-fluorophenyl)prop-2-en-1-yl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5677268.png)
![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxamide](/img/structure/B5677273.png)
![3,5-dimethoxy-N-({1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-3-yl}methyl)benzamide](/img/structure/B5677286.png)

![7-isopropyl-N-(tetrahydro-2H-pyran-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5677300.png)
![8,10-dimethyl-3,4-dihydro-1H-pyrido[3',2':4,5]thieno[3,2-e][1,4]diazepine-2,5-dione](/img/structure/B5677313.png)
![4-methyl-2-[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]phenol](/img/structure/B5677326.png)
![4-methoxy-4-phenyl-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]piperidine](/img/structure/B5677329.png)
![methyl 2-({[(4-chlorophenyl)amino]carbonyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5677344.png)
![2-{4-[3-(trifluoromethyl)benzyl]-1-piperazinyl}pyrimidine](/img/structure/B5677348.png)
![9-allyl-1-methyl-4-[(6-oxo-1,6-dihydro-3-pyridazinyl)carbonyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5677356.png)
![2-(3-{[(3R*,4R*)-3-cyclopropyl-3-hydroxy-4-methyl-1-pyrrolidinyl]carbonyl}phenoxy)acetamide](/img/structure/B5677363.png)